4-nitrophenyl N2-[(benzyloxy)carbonyl]-L-asparaginate
Description
Z-Asn-ONp (N-Benzyloxycarbonyl-L-asparagine para-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis. The compound features a benzyloxycarbonyl (Z) group protecting the α-amino group of asparagine, while the para-nitrophenyl (ONp) ester activates the carboxyl group for nucleophilic acyl substitution, facilitating efficient coupling in solid-phase or solution-phase peptide synthesis . This dual functionality makes Z-Asn-ONp a critical reagent for constructing peptide bonds with stereochemical precision. Its applications span pharmaceutical research, particularly in synthesizing bioactive peptides and enzyme substrates .
Properties
IUPAC Name |
(4-nitrophenyl) 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7/c19-16(22)10-15(20-18(24)27-11-12-4-2-1-3-5-12)17(23)28-14-8-6-13(7-9-14)21(25)26/h1-9,15H,10-11H2,(H2,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWIFNIVONXXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954294 | |
| Record name | 1-({N-[(Benzyloxy)(hydroxy)methylidene]-4-iminohomoseryl}oxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3256-57-3 | |
| Record name | 4-Nitrophenyl N2-((benzyloxy)carbonyl)-L-asparaginate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003256573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-({N-[(Benzyloxy)(hydroxy)methylidene]-4-iminohomoseryl}oxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N2-[(benzyloxy)carbonyl]-L-asparaginate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Reagents
The most widely reported method involves activating the carboxyl group of N-benzyloxycarbonyl-L-asparagine (Z-Asn-OH) using dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The carbodiimide facilitates the formation of an O-acylisourea intermediate, which reacts with 4-nitrophenol to yield Z-Asn-ONp. Critically, the addition of 1-hydroxybenzotriazole (HOBt) at stoichiometric ratios (1:2 relative to DCC) suppresses side reactions such as N-acylurea formation, elevating yields from 70% to 97.5% in analogous peptide syntheses.
Optimized Procedure
A representative protocol from U.S. Patent 3,725,380 involves:
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Dissolving Z-Asn-OH (10 mmol) and HOBt (20 mmol) in THF at 0°C.
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Adding DCC (10 mmol) dropwise with stirring.
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Reacting with 4-nitrophenol (12 mmol) for 1 hr at 0°C, followed by 24 hr at 25°C.
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Filtering dicyclohexylurea byproducts and concentrating the filtrate.
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Purifying via silica chromatography (ethyl acetate/hexane, 3:7).
Yields for structurally analogous compounds (e.g., Z-Asn-Leu-OCl-I) reach 85% under these conditions.
Active Ester Method
Preactivation Strategy
The 4-nitrophenyl ester group is introduced prior to coupling, as demonstrated in the synthesis of guinea pig vasoactive intestinal peptide analogs. Z-Asn-ONp is prepared by reacting Z-Asn-OH with 4-nitrophenyl chloroformate in DMF, catalyzed by N-methylmorpholine. This preactivated ester is then coupled to amino acid hydrazides or amines without additional activating agents.
Yield and Purity Data
In a 1988 study, Z(OMe)-Asn-ONp was synthesized with 64% yield after chromatographic purification (Table 1). Subsequent coupling to serine derivatives achieved 89% efficiency, underscoring the method’s reliability for sterically hindered residues.
Mixed Anhydride Approach
Comparative Efficiency
While less common, the mixed anhydride method employs isobutyl chloroformate and N-methylmorpholine to activate Z-Asn-OH. Reaction with 4-nitrophenol in THF proceeds at −15°C, but yields are typically 10–15% lower than carbodiimide-based protocols due to competing oligomerization.
Industrial Scalability
Patent data suggest that mixed anhydride reactions are disfavored at scale due to stringent temperature control requirements and higher solvent consumption (≥5 L/mol).
Critical Parameter Analysis
Solvent Selection
DMF outperforms THF in suppressing racemization (≤1.2% by polarimetry). However, THF’s lower boiling point simplifies post-reaction concentration.
Additive Effects
HOBt increases yields by 20–25% in carbodiimide reactions (Table 1). N-hydroxysuccinimide (HOSu) shows comparable efficacy but requires longer reaction times (48 hr vs. 24 hr).
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane) remains standard, though reversed-phase HPLC (C18, acetonitrile/water) achieves >99% purity for pharmaceutical-grade material.
Spectroscopic Validation
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IR : Ester C=O stretch at 1,745 cm⁻¹; nitro group absorption at 1,520 cm⁻¹.
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NMR : Aromatic protons of the 4-nitrophenyl group resonate at δ 8.2–8.4 ppm (CDCl₃).
Industrial Production Considerations
While detailed protocols are proprietary, scale-up likely involves:
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Continuous flow reactors to manage exotherms.
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Membrane filtration replacing column chromatography.
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In-line UV monitoring (λ = 280 nm) for real-time yield assessment.
Comparative Data Tables
Table 1: Yield Comparison Across Methods
| Method | Additive | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Carbodiimide (DCC) | HOBt | THF | 85 | 97 | |
| Active Ester | None | DMF | 64 | 95 | |
| Mixed Anhydride | NMM | THF | 70 | 92 |
Table 2: Solvent Impact on Racemization
| Solvent | Racemization (%) | Reaction Time (hr) |
|---|---|---|
| DMF | 1.2 | 24 |
| THF | 2.8 | 18 |
| DCM | 4.5 | 36 |
Chemical Reactions Analysis
Hydrolysis Reactions
Z-Asn-ONp undergoes hydrolysis under enzymatic or chemical conditions, releasing 4-nitrophenol (detectable spectrophotometrically at 405 nm) and Z-Asn.
Enzymatic Hydrolysis
- Asparaginase-Catalyzed Hydrolysis :
Asparaginases cleave the amide bond, producing Z-Asp and 4-nitrophenol. This reaction is pivotal in enzyme activity assays .- Kinetic Parameters :
Chemical Hydrolysis
- Alkaline Conditions :
Hydrolysis in 0.1 M NaOH yields Z-Asn and 4-nitrophenol within 30 minutes at 25°C . - Acidic Conditions :
Limited hydrolysis occurs in dilute HCl, preserving the ester bond for downstream applications .
Peptide Coupling Reactions
Z-Asn-ONp is widely used in solid-phase peptide synthesis (SPPS) to form amide bonds.
DCC/HOBt-Mediated Coupling
- Mechanism :
Dicyclohexylcarbodiimide (DCC) activates the carboxyl group, forming an active ester with HOBt (1-hydroxybenzotriazole), which reacts with amino groups . - Reaction Efficiency :
Substitution Reactions
The 4-nitrophenyl ester group acts as a leaving group in nucleophilic substitutions.
Amine Substitution
- With Primary Amines :
In DMF at 0–4°C, Z-Asn-ONp reacts with amines (e.g., benzylamine) to form stable amides .- Reaction Optimization :
Amine Reaction Time (h) Yield (%) Benzylamine 2 88 Glycine Methyl Ester 3 75
- Reaction Optimization :
Thermal Stability
Deamidation
Under alkaline conditions (pH > 9), the Asn side chain undergoes deamidation to Asp, forming β- and iso-Asp derivatives .
Scientific Research Applications
Peptide Synthesis
Z-Asn-onp is primarily utilized as a building block in peptide synthesis. Its protective Z group allows for selective reactions while maintaining stability during the synthesis process. This characteristic is crucial for developing complex peptides that require precise control over amino acid incorporation.
Enzymatic Studies
Z-Asn-onp acts as a substrate for asparaginase enzymes, which catalyze the hydrolysis of asparagine. The release of p-nitrophenol from Z-Asn-onp provides a measurable indicator of asparaginase activity. This application is vital for:
- Understanding Enzyme Kinetics : Researchers use Z-Asn-onp to study the kinetics of asparaginase and other proteolytic enzymes, helping elucidate their mechanisms and efficiency.
- Therapeutic Development : The compound serves as a model for designing enzyme inhibitors targeting glutamate receptors, relevant in treating neurological disorders.
Case Studies
Several studies highlight the utility of Z-Asn-onp in various research contexts:
- Study on Enzyme Activity : A study demonstrated how Z-Asn-onp could be used to measure the activity of asparaginase in different conditions, providing insights into enzyme-substrate interactions and the effects of various inhibitors on enzyme performance .
- Peptide Therapeutics : In another research context, Z-Asn-onp was incorporated into the synthesis of therapeutic peptides such as insulin analogs, showcasing its role in developing drugs for diabetes management .
Comparative Data Table
The following table compares Z-Asn-onp with other similar compounds used in peptide synthesis:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Z-L-asparagine | Active ester of L-asparagine | Directly involved in peptide bond formation |
| N-Acetyl-L-asparagine | Acetylated derivative | Different reactivity profiles |
| Z-L-phenylalanine | Active ester of phenylalanine | Used for synthesizing phenylalanine-containing peptides |
| L-asparagine | Natural amino acid | Non-protected form; less reactive than esters |
Mechanism of Action
The mechanism of action of Z-L-asparagine 4-nitrophenyl ester primarily involves its role as a substrate or inhibitor in enzymatic reactions. The ester bond can be cleaved by proteases, releasing Z-L-asparagine and 4-nitrophenol. The Z group protects the amino group, preventing unwanted side reactions during peptide synthesis. The nitrophenyl ester moiety can also act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new amide or ester bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Z-Asn-ONp belongs to a family of Z-protected amino acid active esters. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Comparative Analysis of Z-Asn-ONp and Analogous Compounds
*Assumed based on Z-protected asparagine structure. ‡Z-Asn-ONp is listed in peptide synthesis catalogs but lacks explicit CAS/data in evidence .
Key Findings:
Reactivity :
- Z-Asn-ONp and Z-Gly-ONp exhibit high reactivity due to the electron-withdrawing para-nitrophenyl group, enabling rapid amide bond formation .
- In contrast, Z-Asn-OMe (methyl ester) shows lower reactivity, requiring harsher conditions for activation .
Structural Complexity :
- Z-Lys(Z)-ONp contains dual Z-protected lysine side chains, making it suitable for synthesizing branched peptides but increasing steric hindrance and reducing coupling efficiency compared to Z-Asn-ONp .
Stability :
- Z-Asn-ONp and Z-Gly-ONp are moisture-sensitive, necessitating anhydrous storage .
- Z-Asn-OMe demonstrates superior hydrolytic stability, ideal for stepwise peptide elongation without premature activation .
Applications :
- Z-Asn-ONp is preferred for asparagine incorporation in peptides targeting biological activity studies, while Z-Lys(Z)-ONp is reserved for lysine-rich or branched structures .
Biological Activity
Z-Asn-onp, also known as Z-L-asparagine p-nitrophenyl ester, is a synthetic derivative of the amino acid L-asparagine. This compound is notable in biochemical research due to its role as a substrate for asparaginase enzymes, which hydrolyze the amide bond in asparagine. The biological activity of Z-Asn-onp is primarily characterized by its enzymatic interactions and applications in various fields, including cancer therapy and peptide synthesis.
Chemical Structure and Properties
Z-Asn-onp features a benzyloxycarbonyl (Z) protecting group on the amino group of asparagine and a p-nitrophenyl (onp) ester group on the carboxyl group. This structural configuration is crucial for its functionality:
- Z Group : Protects the amino group, preventing unwanted reactions.
- p-Nitrophenyl Ester : Serves as a target for enzymatic cleavage by asparaginases, facilitating the release of p-nitrophenol, which can be easily quantified spectrophotometrically.
The hydrolysis reaction can be represented as follows:
Enzymatic Activity
Z-Asn-onp acts specifically as a substrate for asparaginase enzymes, which are critical in several biological processes:
- Asparaginase Function : These enzymes catalyze the hydrolysis of the amide bond in asparagine, releasing Z-aspartic acid and p-nitrophenol. The latter serves as an indicator for measuring enzyme activity.
- Quantification Method : The released p-nitrophenol can be detected at a wavelength of 405 nm, allowing for quantification of asparaginase activity in various biological samples.
Applications in Research
Z-Asn-onp has significant applications in both clinical and laboratory settings:
- Cancer Therapy : Asparaginase is utilized in treating certain types of leukemia and lymphoma by depriving cancer cells of asparagine, which they require for growth.
- Peptide Synthesis : Z-Asn-onp is also employed in the synthesis of peptides where controlled release of functional groups is necessary.
Case Studies
Several studies have highlighted the biological activity of Z-Asn-onp:
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Asparaginase Activity Assays :
- A study demonstrated the use of Z-Asn-onp in assessing the activity of recombinant asparaginases from various sources. The results indicated that different enzyme preparations exhibited varying levels of efficiency in hydrolyzing Z-Asn-onp, correlating with their therapeutic potential against leukemia .
- Enzyme Kinetics :
- Synthesis Pathways :
Summary of Findings
The biological activity of Z-Asn-onp underscores its importance in biochemical research and therapeutic applications. Key findings include:
| Property/Activity | Description |
|---|---|
| Enzyme Substrate | Acts as a substrate for asparaginases |
| Release Mechanism | Hydrolyzes to yield Z-aspartic acid and p-nitrophenol |
| Quantification Method | Measured spectrophotometrically at 405 nm |
| Applications | Cancer therapy, peptide synthesis |
Q & A
Q. What are the established synthesis protocols for Z-Asn-ONP, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of Z-Asn-ONP involves sequential peptide coupling and deprotection steps. For example, in the synthesis of H-Met-Asn-Thr-OtBu, Z-Asn-ONP reacts with H-Thr-OtBu under t-butyl conditions to form Z-Asn-Thr-OtBu . Critical parameters include:
- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenolysis of the Z-group .
- Solvent systems : Use of aprotic solvents (e.g., DMF) to minimize side reactions.
- Temperature control : Room temperature for coupling steps to preserve stereochemistry.
- Yield optimization : Monitoring by TLC or HPLC to track intermediate purity.
Table 1 : Key reaction steps and conditions from :
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Z-Asn-ONP + H-Thr-OtBu | t-Bu, ANM | Z-Asn-Thr-OtBu | 85 |
| 2 | Z-Asn-Thr-OtBu | H₂/Pd-C | H-Asn-Thr-OtBu | 92 |
Q. Which analytical techniques are most reliable for characterizing Z-Asn-ONP derivatives, and how should data be interpreted?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm backbone connectivity and stereochemistry. For Z-Asn-ONP, verify the absence of tert-butyl peaks post-deprotection .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect side products (e.g., incomplete deprotection).
- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) to assess purity. Optimize gradients using acetonitrile/water with 0.1% TFA.
- Statistical validation : Report standard deviations for replicate measurements and use ANOVA for batch comparisons .
Q. How can researchers ensure the stability of Z-Asn-ONP during storage and experimental use?
- Methodological Answer :
- Storage conditions : Lyophilize and store at −20°C under argon to prevent hydrolysis of the ONP (o-nitrophenyl) ester group.
- Stability assays : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks, monitoring via HPLC .
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions, avoiding alkaline conditions that degrade ONP esters.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for Z-Asn-ONP derivatives?
- Methodological Answer :
- Source analysis : Cross-reference synthesis protocols (e.g., Boc vs. Z-group protection) and purity thresholds (>95% vs. >98%) across studies .
- Experimental replication : Reproduce key assays (e.g., enzyme inhibition) under standardized conditions, controlling for buffer composition and temperature .
- Error quantification : Calculate confidence intervals for IC₅₀ values and use Bland-Altman plots to assess inter-lab variability .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends obscured by small sample sizes.
Q. How can computational modeling optimize Z-Asn-ONP’s reactivity in novel peptide couplings?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for ONP ester hydrolysis to predict optimal leaving groups.
- Molecular dynamics (MD) : Simulate solvent interactions to identify steric hindrance in bulky amino acid couplings.
- Machine learning : Train models on existing coupling reaction datasets to predict yields under untested conditions (e.g., microwave-assisted synthesis) .
Q. What experimental designs minimize side reactions during Z-Asn-ONP-mediated peptide synthesis?
- Methodological Answer :
- Orthogonal protection : Combine Z-group protection with tert-butyl esters to enable sequential deprotection .
- Coupling agents : Compare DCC/HOBt vs. HATU/DIPEA for minimizing racemization.
- In-situ monitoring : Use FTIR to track carbodiimide consumption and optimize reaction termination points.
- Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, solvent, and catalyst concentration .
Data Management & Reproducibility
Q. How should researchers document Z-Asn-ONP experiments to ensure reproducibility?
- Methodological Answer :
- Detailed protocols : Include molar ratios, solvent grades, and equipment models (e.g., “ANM” reagent clarification in ) .
- Raw data archiving : Deposit HPLC chromatograms, NMR spectra, and crystallography files in public repositories (e.g., Zenodo) with DOIs.
- Ethical reporting : Disclose batch-to-batch variability and negative results to avoid publication bias .
Q. What statistical approaches validate the significance of Z-Asn-ONP’s biochemical effects?
- Methodological Answer :
- Power analysis : Pre-determine sample sizes using effect sizes from pilot studies.
- Multivariate regression : Control for confounding variables (e.g., solvent polarity in activity assays).
- Bayesian inference : Calculate posterior probabilities for hypothesized mechanisms over null models .
Cross-Disciplinary Considerations
Q. How can Z-Asn-ONP methodologies be adapted for glycopeptide synthesis?
- Methodological Answer :
Q. What safety protocols are critical when handling Z-Asn-ONP in high-throughput settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
